molecular formula C16H11N3O2 B6022462 2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile

Cat. No. B6022462
M. Wt: 277.28 g/mol
InChI Key: VQDBNQGKHHMTAF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile, also known as BHDPAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile exerts its biological effects by inhibiting the activity of certain enzymes such as tyrosinase and topoisomerase. Tyrosinase is an enzyme involved in the production of melanin, and this compound inhibits its activity, making it a potential agent for skin lightening. Topoisomerase is an enzyme involved in DNA replication and repair, and this compound inhibits its activity, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects in neurodegenerative diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile. One direction is to further investigate its potential applications in cancer treatment and neurodegenerative diseases. Another direction is to explore its potential applications in material science, particularly in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile can be synthesized using a one-pot reaction method. The reaction involves the condensation of 2-aminobenzimidazole and 3,4-dihydroxyphenylacetonitrile in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of around 180°C. The resulting this compound product can be purified using column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile has been studied for its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and material science. In cancer treatment, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and organic electronics.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c17-9-11(7-10-5-6-14(20)15(21)8-10)16-18-12-3-1-2-4-13(12)19-16/h1-8,20-21H,(H,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNQGKHHMTAF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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